![molecular formula C24H18IN3O B11503968 [4-(4-Iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11503968.png)
[4-(4-Iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
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Overview
Description
4-(4-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazole structure, followed by the introduction of the iodophenyl and methyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the dihydropyrimido ring system under controlled conditions, often using a combination of heat and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may interact with specific proteins or enzymes, making it a candidate for drug development and biochemical studies.
Medicine
The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone
- 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone)
Uniqueness
Compared to similar compounds, 4-(4-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone is unique due to the presence of the iodophenyl group, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C24H18IN3O |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
[4-(4-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C24H18IN3O/c1-15-21(23(29)17-7-3-2-4-8-17)22(16-11-13-18(25)14-12-16)28-20-10-6-5-9-19(20)27-24(28)26-15/h2-14,22H,1H3,(H,26,27) |
InChI Key |
TWMNOTRKQHNATQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)I)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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